molecular formula C16H24K2O11S2 B2680161 Dipotassium;methanesulfonate;2-methoxyphenol;hydrate CAS No. 78247-49-1

Dipotassium;methanesulfonate;2-methoxyphenol;hydrate

Cat. No.: B2680161
CAS No.: 78247-49-1
M. Wt: 534.67
InChI Key: QLTSYNOQMDBCIX-UHFFFAOYSA-L
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Description

Dipotassium methanesulfonate 2-methoxyphenol hydrate is a multifunctional compound combining a dipotassium methanesulfonate salt, 2-methoxyphenol (guaiacol), and water of hydration.

  • Dipotassium methanesulfonate: A salt derived from methanesulfonic acid (CH₃SO₃H), where two potassium ions neutralize the sulfonate group. Methanesulfonate salts are known for high solubility and stability, often used in pharmaceuticals and organic synthesis .
  • 2-Methoxyphenol: A phenolic compound abundant in lignin pyrolysis products, exhibiting antifungal and antioxidant properties .
  • Hydrate: The presence of water molecules likely enhances solubility and stabilizes the crystalline structure .

This compound may function as a stabilized formulation for agricultural or pharmaceutical applications, leveraging the bioactivity of 2-methoxyphenol and the solubility of the dipotassium sulfonate salt.

Properties

CAS No.

78247-49-1

Molecular Formula

C16H24K2O11S2

Molecular Weight

534.67

IUPAC Name

dipotassium;methanesulfonate;2-methoxyphenol;hydrate

InChI

InChI=1S/2C7H8O2.2CH4O3S.2K.H2O/c2*1-9-7-5-3-2-4-6(7)8;2*1-5(2,3)4;;;/h2*2-5,8H,1H3;2*1H3,(H,2,3,4);;;1H2/q;;;;2*+1;/p-2

InChI Key

QLTSYNOQMDBCIX-UHFFFAOYSA-L

SMILES

COC1=CC=CC=C1O.COC1=CC=CC=C1O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].O.[K+].[K+]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;methanesulfonate;2-methoxyphenol;hydrate typically involves the reaction of methanesulfonic acid with potassium hydroxide to form potassium methanesulfonate. This is followed by the addition of 2-methoxyphenol and water to achieve the final hydrated compound. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in reactors where methanesulfonic acid and potassium hydroxide are combined under controlled conditions. The addition of 2-methoxyphenol and water is carefully monitored to maintain the desired hydration level. The final product is then purified and dried to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dipotassium;methanesulfonate;2-methoxyphenol;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The methoxy group in 2-methoxyphenol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methanesulfonic acid derivatives, while reduction can produce various alcohols or ethers.

Scientific Research Applications

Dipotassium;methanesulfonate;2-methoxyphenol;hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug formulations and delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of dipotassium;methanesulfonate;2-methoxyphenol;hydrate involves its interaction with molecular targets and pathways in biological systems. The methanesulfonate group can act as a strong acid, facilitating various biochemical reactions. The 2-methoxyphenol moiety is known for its antioxidant properties, which can scavenge reactive oxygen species and protect cells from oxidative damage.

Comparison with Similar Compounds

Key Findings :

  • Dipotassium salts generally exhibit high water solubility, making them suitable for biomedical and industrial uses.
  • Methanesulfonate derivatives are preferred in drug formulations for enhanced bioavailability compared to phosphate or sulphonate analogs .

Methanesulfonate Salts vs. Other Sulfonates

Methanesulfonate (mesylate) salts are compared to related sulfonate derivatives:

Compound Cation Solubility Thermal Stability (°C) Bioactivity
Sodium methanesulfonate hydrate Na⁺ >60 200–250 Analgesic (e.g., Analgin)
Dipotassium methanesulfonate K⁺ >50 (est.) 180–220 (est.) Catalysis, drug delivery
Calcium toluenesulfonate Ca²⁺ 10–15 150–200 Industrial catalysts

Key Findings :

  • Potassium salts offer higher solubility than calcium analogs but lower than sodium derivatives.
  • Methanesulfonates are less hygroscopic than toluenesulfonates, improving shelf-life in humid conditions .

2-Methoxyphenol vs. Related Phenolic Compounds

2-Methoxyphenol is a key lignin-derived phenol with distinct properties:

Compound Source Concentration in Bio-Oils (%) Antifungal Activity (MIC⁴⁵) Reference
2-Methoxyphenol Lignin pyrolysis 4.5–7.4 0.5–2.0 µg/mL
2,6-Dimethoxyphenol Lignin pyrolysis 7.9–16.6 1.0–3.0 µg/mL
p-Cresol Coal tar, biomass 4.0–5.0 5.0–10.0 µg/mL

Key Findings :

  • 2-Methoxyphenol demonstrates superior antifungal potency compared to p-cresol but is less abundant than 2,6-dimethoxyphenol in pyrolysis liquids .
  • Synergistic effects are observed in mixtures of 2-methoxyphenol and dimethoxyphenol, enhancing bioactivity in pesticide formulations .

Hydrate vs. Anhydrous Forms

Hydration impacts physicochemical properties:

Property Hydrate Form Anhydrous Form Reference
Melting Point (°C) 80–100 (decomposition) 120–150
Solubility in Water High Moderate
Stability Improved crystallinity Prone to deliquescence

Key Findings :

  • Hydrates are preferred in pharmaceuticals for controlled release and reduced toxicity .
  • Anhydrous forms may offer higher thermal stability for industrial processes .

Biological Activity

Dipotassium methanesulfonate 2-methoxyphenol hydrate is a compound that has garnered attention for its potential biological activities, particularly due to the presence of 2-methoxyphenol, a known phenolic compound. This article explores the biological activity of this compound, focusing on its antioxidant and antimicrobial properties, mechanisms of action, and relevant research findings.

Overview of Biological Properties

The compound exhibits significant antioxidant and antimicrobial activities. Research indicates that 2-methoxyphenol can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. Its role as an antioxidant is crucial in protecting cells from oxidative damage, which is implicated in various diseases.

2-Methoxyphenol acts primarily by donating electrons to free radicals, converting them into less harmful species. This process terminates the chain reactions initiated by oxidative stress. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging method, which measures the ability of a compound to neutralize free radicals.

Research Findings

  • A study demonstrated that the antioxidant activity of 2-methoxyphenol correlates with its ability to inhibit oxidative stress markers in cellular models. The stoichiometric factor for radical scavenging was found to be approximately 2.8, indicating effective radical trapping capabilities .
  • In cellular assays using RAW 264.7 macrophages, 2-methoxyphenol showed significant inhibition of lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) expression, suggesting anti-inflammatory properties alongside its antioxidant effects .

Antimicrobial Activity

The antimicrobial properties of dipotassium methanesulfonate 2-methoxyphenol hydrate are also noteworthy. Studies have indicated that phenolic compounds possess intrinsic antimicrobial activities against a variety of pathogens.

Case Studies

  • Antimicrobial Efficacy : Research has shown that derivatives of 2-methoxyphenol exhibit considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were established through broth microdilution methods .
  • Application in Dentistry : The compound's use in dental pulp sedation highlights its dual role as both an antimicrobial agent and a sedative, showcasing its versatility in clinical applications .

Biochemical Pathways

The biochemical pathways influenced by dipotassium methanesulfonate 2-methoxyphenol hydrate primarily involve:

  • Oxidative Stress Reduction : By mitigating oxidative stress through radical scavenging.
  • Inflammatory Response Modulation : By inhibiting COX-2 expression, it may reduce inflammation associated with various chronic diseases .

Data Summary

PropertyActivity LevelMechanismReference
Antioxidant ActivityHighRadical scavenging
Antimicrobial ActivityModerateInhibition of bacterial growth
COX-2 InhibitionSignificantAnti-inflammatory effects

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